Karavilagenin A

Vue d'ensemble

Description

Karavilagenin A is a natural product found in Momordica charantia with data available.

Applications De Recherche Scientifique

Constituant phytochimique

Le Karavilagenin A est l'un des principaux constituants isolés de l'espèce Momordica balsamina {svg_1}. Cette espèce, également connue sous le nom de pomme de baume, de courge à baume du Sud ou de citrouille africaine, est un légume à haute valeur nutritionnelle qui a été utilisé en médecine traditionnelle pour traiter plusieurs maladies {svg_2}.

Applications anticancéreuses

Le this compound, ainsi que d'autres composés isolés de M. balsamina, ont démontré des interactions avec le médicament anticancéreux doxorubicine {svg_3}. Cela suggère des applications potentielles dans le traitement du cancer, en particulier pour améliorer l'efficacité des médicaments anticancéreux existants {svg_4}.

Réversion de la résistance aux médicaments multiples

Les cucurbitacines obtenues à partir de M. balsamina, qui comprennent le this compound, ont montré une activité antiproliférative sélective contre les cellules cancéreuses multirésistantes {svg_5}. Elles ont également démontré leur capacité d'inhibiteurs de la P-glycoprotéine dans les cellules cancéreuses surexprimant ce transporteur ABC {svg_6}.

Applications antibactériennes

Le this compound, en tant que partie des cucurbitacines de M. balsamina, s'est avéré agir comme inhibiteurs de la pompe d'efflux dans les souches bactériennes résistantes {svg_7}. Cela suggère des applications potentielles dans la lutte contre les infections bactériennes, en particulier celles résistantes aux antibiotiques courants {svg_8}.

Applications antipaludiques

L'activité antipaludique in vitro des cucurbitacines et des dérivés acylés, y compris le this compound, contre les stades sanguin et hépatique des souches de Plasmodium a été revue {svg_9}. Cela suggère des applications potentielles dans le traitement et la prévention du paludisme {svg_10}.

Effets antidiabétiques

Bien que les études spécifiques sur le this compound soient limitées, il convient de noter que le genre Momordica, qui comprend l'espèce M. balsamina, est connu pour ses effets antidiabétiques {svg_11}. Les effets antidiabétiques peuvent être attribués à différentes substances bioactives telles que la vicine, la charantine, les glycosides, les karavilosides, la polypeptide-p et l'insuline végétale {svg_12}. Par conséquent, il est possible que le this compound puisse également contribuer à ces propriétés antidiabétiques {svg_13}.

Mécanisme D'action

Target of Action

Karavilagenin A is a natural product of the plant Momordica, specifically from the Cucurbitaceae family .

Mode of Action

It’s suggested that compounds from the same family have the ability to inhibit p-glycoprotein in cancer cells overexpressing this abc transporter, as well as efflux pump inhibitors in resistant bacteria strains .

Biochemical Pathways

This compound, like other bioactive compounds from the Momordica charantia plant, may be involved in the Keap1-Nrf2 pathway . This pathway is crucial for cellular antioxidant responses to both endogenous and exogenous stress incidences mediated by Reactive Oxygen Species (ROS) and electrophiles .

Result of Action

It’s known that compounds from the same family have shown selective antiproliferative activity against multidrug-resistant cancer cells . Moreover, they have demonstrated in vitro antimalarial activity against the blood and liver stages of Plasmodium strains .

Action Environment

The action environment of this compound is likely to be influenced by various factors. For instance, the plant Momordica charantia, from which this compound is derived, is predominantly cultivated in tropical and subtropical regions . Environmental factors such as temperature, humidity, and soil composition could potentially influence the compound’s action, efficacy, and stability.

Analyse Biochimique

Biochemical Properties

Karavilagenin A plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in glucose metabolism, thereby exerting hypoglycemic effects . Additionally, this compound interacts with proteins involved in inflammatory pathways, reducing the production of pro-inflammatory cytokines . These interactions highlight the compound’s potential in managing metabolic disorders and inflammatory conditions.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, leading to reduced inflammation . Furthermore, this compound affects gene expression by upregulating antioxidant genes and downregulating pro-inflammatory genes . These cellular effects contribute to its potential therapeutic benefits in conditions such as diabetes and cancer.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating their functions. For example, this compound inhibits the activity of enzymes involved in glucose metabolism, leading to decreased blood glucose levels . Additionally, it modulates the expression of genes involved in oxidative stress and inflammation, thereby exerting antioxidant and anti-inflammatory effects . These molecular mechanisms underline the compound’s potential in managing metabolic and inflammatory disorders.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under specific conditions, but it may degrade under certain environmental factors . Long-term studies have shown that this compound maintains its hypoglycemic and anti-inflammatory effects over extended periods . Its stability and efficacy may vary depending on the experimental conditions and storage methods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant hypoglycemic and anti-inflammatory effects without any adverse effects . At higher doses, this compound may cause toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, including glucose and lipid metabolism. It interacts with enzymes such as glucokinase and glucose-6-phosphatase, modulating their activities to regulate blood glucose levels . Additionally, this compound affects lipid metabolism by influencing the expression of genes involved in fatty acid synthesis and oxidation . These interactions contribute to its potential in managing metabolic disorders such as diabetes and obesity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, this compound accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects . These transport and distribution mechanisms are crucial for the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects . Post-translational modifications and targeting signals play a role in directing this compound to these specific compartments . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Propriétés

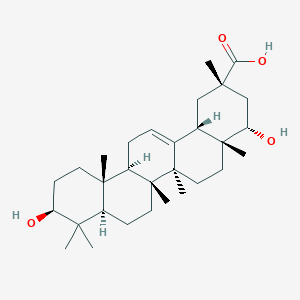

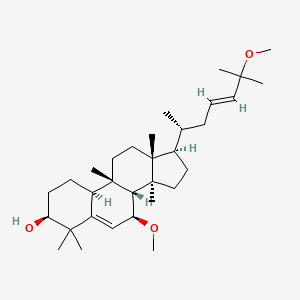

IUPAC Name |

(3S,7S,8R,9S,10S,13R,14S,17R)-7-methoxy-17-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H54O3/c1-21(12-11-16-28(2,3)35-10)22-15-17-32(8)27-25(34-9)20-24-23(13-14-26(33)29(24,4)5)30(27,6)18-19-31(22,32)7/h11,16,20-23,25-27,33H,12-15,17-19H2,1-10H3/b16-11+/t21-,22-,23-,25+,26+,27-,30+,31-,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJXKMMLNVLFMJM-QTACYZFBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=CC(C)(C)OC)C1CCC2(C1(CCC3(C2C(C=C4C3CCC(C4(C)C)O)OC)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C/C=C/C(C)(C)OC)[C@H]1CC[C@@]2([C@@]1(CC[C@@]3([C@H]2[C@H](C=C4[C@H]3CC[C@@H](C4(C)C)O)OC)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H54O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Karavilagenin A and where is it found?

A1: this compound is a cucurbitane-type triterpene first isolated from the dried fruit of the Sri Lankan plant Momordica charantia L., also known as bitter melon. []

Q2: What is the Structure-Activity Relationship (SAR) information available for this compound and related compounds?

A4: The provided excerpts highlight some SAR trends observed for cucurbitane-type triterpenoids like Karavilagenins. For instance, in the study on schistosomicidal activity, the presence of free hydroxyl groups in the tetracyclic skeleton appeared crucial for activity, as compounds with sugar moieties or acylated derivatives showed reduced or no effect. [] This suggests that specific structural features within this class of compounds significantly influence their biological activity.

Q3: What are the known analytical methods for characterizing and quantifying this compound?

A5: The provided research highlights that common techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) were crucial in elucidating the structure of this compound and related compounds. [] These methods provide information about the connectivity of atoms and molecular weight, respectively. Additionally, techniques like column chromatography, using silica gel and Sephadex LH-20, played a role in isolating and purifying this compound from the plant extract. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(αR)-4-Fluoro-α-[(3S)-4-methyl-3-[[(5-methyl-3-isoxazolyl)carbonyl]amino]-2-oxopentyl]-benzenepropan](/img/no-structure.png)